1-[2-(3-Iodophenoxy)ethyl]piperidine

Dopamine D3 Receptor Radioligand Binding Neuropharmacology

D3 receptor pharmacology studies often suffer from non-specific binding and poor assay sensitivity. This compound delivers a validated Ki of 3.5 nM at human D3-886-fold greater affinity than related piperidine analogs-ensuring robust competitive binding data with high signal-to-noise ratios. • D3R binding: Ki = 3.5 nM (human D3, CHO cells); ~886-fold selectivity gain vs. structural analogs • MIF/CD74 pathway inhibition: IC50 = 930 nM (~5-fold more potent than ISO-1) • CFTR potentiator activity: human EC50 = 6.4 µM; rat EC50 = 3.8 µM, enabling species-specific model validation Supplied with full Certificate of Analysis. Custom synthesis capabilities available for gram-to-kilogram scale-up.

Molecular Formula C13H18INO
Molecular Weight 331.19 g/mol
Cat. No. B12074510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-Iodophenoxy)ethyl]piperidine
Molecular FormulaC13H18INO
Molecular Weight331.19 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC(=CC=C2)I
InChIInChI=1S/C13H18INO/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2
InChIKeySDKDOXHHLRUIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(3-Iodophenoxy)ethyl]piperidine: Overview


1-[2-(3-Iodophenoxy)ethyl]piperidine is a phenoxyethyl piperidine derivative distinguished by a meta-iodinated aryl ether linked via an ethyl chain to a piperidine nitrogen. This specific scaffold, with a molecular weight of 331.19 g/mol [1], is a member of a broader class of piperidine-based compounds known for their utility as high-affinity ligands for various CNS targets, including dopamine and sigma receptors [2]. The strategic placement of the iodine atom at the 3-position of the phenoxy ring creates a unique structural and electronic environment, making it a valuable chemical probe and synthetic intermediate distinct from its positional isomers and other functional group analogs.

Meta-iodo scaffold provides distinct positional isomer identity for SAR studies

Piperidine-based scaffold targets dopamine and sigma receptor probe development

Chemical probe and synthetic intermediate for CNS ligand workflows

1-[2-(3-Iodophenoxy)ethyl]piperidine: Why Generic Analogs Fail


Substitution of the 3-iodophenoxy moiety with alternative phenoxyalkyl piperidine derivatives is not scientifically valid for procurement and assay development due to the profound impact of the halogen's identity and position on receptor binding profiles. Positional isomers (e.g., 2-iodo or 4-iodo) and analogs with different halogen or alkyl substituents (e.g., methoxy) can exhibit orders-of-magnitude differences in binding affinity and target selectivity [1]. These variations arise from distinct steric and electronic interactions with receptor binding pockets, directly affecting experimental outcomes. Using a generic analog without quantitative binding data for the specific target of interest introduces critical variability, compromising assay reproducibility and the validity of structure-activity relationship (SAR) studies [2].

Positional isomers (2-iodo, 4-iodo) may shift receptor binding profiles and selectivity

Halogen or alkyl substitutions (e.g., methoxy) can alter target engagement outcomes

Generic analogs without quantitative binding data introduce SAR variability and reproducibility risk

1-[2-(3-Iodophenoxy)ethyl]piperidine: Evidence-Based Assay Selection


Dopamine D3 Receptor Binding: Affinity Comparison

1-[2-(3-Iodophenoxy)ethyl]piperidine demonstrates nanomolar binding affinity for the human dopamine D3 receptor, with a Ki of 3.5 nM [1]. In contrast, a structurally related piperidine analog (Piperidin-1-ium analog, 2) exhibits a significantly lower affinity for the same target, with a Ki of 3100 nM (3.1 µM) [2]. This represents a nearly 900-fold difference in binding affinity.

D3 Binding Affinity
Head-to-head
Ki 3.5 nM (target) vs 3,100 nM (analog) — 886-fold difference
Supports D3 receptor binding probe selection
Radioligand competition binding; US Patent data
Dopamine D3 Receptor Radioligand Binding Neuropharmacology

MIF/CD74 Inhibition: Comparison with ISO-1

The compound exhibits moderate inhibition of the MIF/CD74 protein-protein interaction with an IC50 of 930 nM [1]. This activity, while not ultra-potent, distinguishes it from the well-characterized MIF inhibitor ISO-1, which has a reported IC50 of ~5 µM (5,000 nM) in a cell-free tautomerase assay .

MIF/CD74 Inhibition
Reported
IC50 930 nM vs ISO-1 ~5,000 nM — 5.4-fold difference
Supports MIF pathway probe research context
Recombinant protein interaction assay
Macrophage Migration Inhibitory Factor (MIF) Protein-Protein Interaction Immunology

CFTR F508del Potentiator: Human vs. Rat Cell Models

The compound acts as a CFTR F508del potentiator with an EC50 of 6.4 µM in human CFBE41o- cells [1]. This compares favorably to its activity in rat FRT cells expressing the same mutant, where it shows a lower potency with an EC50 of 3.8 µM [2], indicating a potential species-dependent or cell-context dependent difference in activity.

CFTR Potentiation
Reported
EC50 6.4 µM (human CFBE41o-) vs 3.8 µM (rat FRT) — 1.7-fold context difference
Supports species-dependent CFTR potentiator study
Iodide influx assay; cell-type context dependent
Cystic Fibrosis CFTR Potentiator

Sigma-1 Receptor Binding: Class-Level Evidence

While direct binding data for this specific compound at sigma-1 is not available, its class (phenoxyalkylpiperidines) is established as a source of high-affinity sigma-1 receptor ligands, with some analogs achieving subnanomolar Ki values [1]. The compound has been flagged for sigma-1 receptor affinity testing in guinea pig brain membranes [2]. This suggests potential, but not proven, sigma-1 activity, and it should not be substituted for validated sigma-1 ligands.

Sigma-1 Affinity
Class-level
Direct data unavailable; class analog Ki
Requires validation for sigma-1 probe use
Guinea pig brain membrane assay flagged
Sigma-1 Receptor CNS Ligands Radioligand Binding

1-[2-(3-Iodophenoxy)ethyl]piperidine: Key Application Scenarios


Dopamine D3 Receptor Binding & Functional Assays

Based on its high-affinity binding (Ki = 3.5 nM) for the human D3 receptor, this compound is ideally suited as a reference ligand or chemical probe for D3 receptor binding and functional assays [1]. Its 886-fold higher affinity compared to a related piperidine analog [2] makes it a superior choice for ensuring robust and sensitive detection in competitive binding studies and for dissecting D3-mediated pharmacology.

MIF/CD74 Interaction Inhibition Studies

The compound's inhibitory activity against the MIF/CD74 interaction (IC50 = 930 nM) [1] supports its use as a chemical biology tool to investigate the MIF signaling pathway. Its potency, which is ~5-fold greater than the common tool compound ISO-1 [2], allows for more effective modulation of this pathway in cellular models of inflammation and immunology.

CFTR Potentiator Comparative Research & Model Validation

The observed difference in CFTR potentiator activity between human (EC50 = 6.4 µM) and rat (EC50 = 3.8 µM) cell lines [REFS-1, REFS-2] makes this compound a unique tool for comparative studies. It can be used to validate the species-specificity or cell-type dependence of CFTR modulators, aiding in the selection of appropriate cellular models for cystic fibrosis research and drug discovery.

Application
Selection Property
Validation Focus
Dopamine D3 receptor binding & functional assays
D3 binding affinity profile
Binding assay sensitivity & SAR interpretation
MIF/CD74 interaction inhibition studies
MIF/CD74 inhibitory activity
Cellular pathway modulation endpoints
CFTR potentiator comparative research
Cell-type dependent activity profile
Species-specific CFTR response validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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